[4-(Trifluoromethyl)phenyl]acetamide
Overview
Description
[4-(Trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
A related compound, 4-(trifluoromethyl)phenol, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [4-(Trifluoromethyl)phenyl]acetamide may influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
[4-(Trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the aggregation of anilines, which can stabilize certain molecular structures . Additionally, this compound interacts with coumarin rings and light chains, inhibiting their dehydrogenation . These interactions suggest that the compound can influence the stability and function of specific biomolecules, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been shown to reduce the ability of mosquitoes to synthesize ATP, which is essential for their flight muscles This indicates that this compound can influence cellular metabolism and energy production
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to stabilize coumarin rings and light chains by inhibiting their dehydrogenation . This suggests that the compound can influence the activity and function of specific proteins and enzymes. Additionally, this compound’s ability to inhibit the aggregation of anilines further highlights its role in modulating molecular interactions and stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cellular compartments . These interactions are essential for understanding how this compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:
4-(Trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)phenyl]acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [4-(Trifluoromethyl)phenyl]acetamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of bioactive molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, providing insights into enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
Comparison: Compared to its analogs, [4-(Trifluoromethyl)phenyl]acetamide exhibits unique properties due to the presence of both the trifluoromethyl and acetamide groups. This combination enhances its chemical stability, reactivity, and biological activity. While 4-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)phenol are primarily used in chemical synthesis, this compound finds broader applications in medicinal chemistry and materials science due to its versatile functional groups.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYICZMKKIHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194311 | |
Record name | (4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41360-55-8 | |
Record name | 4-(Trifluoromethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41360-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzeneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041360558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(TRIFLUOROMETHYL)BENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV5FV4ABV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for derivatives of [4-(trifluoromethyl)phenyl]acetamide?
A1: Derivatives of this compound have shown promising inhibitory activity against α-glucosidase and α-amylase enzymes, which are key players in regulating blood sugar levels. [, ] Additionally, some derivatives exhibited anti-inflammatory properties by inhibiting tetradecanoylphorbol acetate (TPA)-induced edema and reducing myeloperoxidase activity and leukocyte infiltration. [] Furthermore, certain derivatives displayed anticancer activity against specific cancer cell lines, including breast cancer (MDA) and prostate cancer (PC3). []
Q2: How do these compounds interact with their targets to exert their biological effects?
A2: While the exact mechanism of action varies depending on the specific target and derivative, some insights have been gained through kinetic studies and molecular docking simulations. For instance, in the case of α-glucosidase and α-amylase inhibition, kinetic studies suggest that certain derivatives act through a competitive mode of inhibition. [] Molecular docking studies have provided further support for these findings, revealing key binding interactions between the compounds and the active sites of these enzymes. []
Q3: What is the significance of the trifluoromethyl group in these compounds?
A3: The trifluoromethyl group plays a crucial role in the biological activity and physicochemical properties of these compounds. Studies comparing different trifluoromethyl tags in the context of 19F NMR studies of proteins have shown that the position and chemical environment of the trifluoromethyl group significantly influence the chemical shift sensitivity of the 19F nucleus. [, ] This sensitivity is crucial for detecting subtle changes in protein conformation and topology, making these compounds valuable tools for studying protein function and drug screening.
Q4: Have any structure-activity relationship (SAR) studies been conducted on these compounds?
A4: Yes, several SAR studies have been conducted, exploring the impact of different substituents on the phenyl ring and the acetamide nitrogen on the biological activity of these compounds. For instance, the presence of electron-donating or -withdrawing groups at specific positions on the phenyl ring can significantly influence the potency and selectivity of the compounds towards various targets. [, ] Moreover, modifications to the acetamide nitrogen, such as the introduction of bulky or hydrophobic substituents, can also impact the activity and physicochemical properties of the compounds. [, ]
Q5: Are there any analytical methods used to characterize and study these compounds?
A5: Various analytical techniques are employed for characterizing and studying these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] NMR spectroscopy, specifically 19F NMR, is particularly useful for studying compounds containing the trifluoromethyl group, as it provides valuable information about the chemical environment and dynamics of the fluorine atoms. [, ] X-ray crystallography has also been used to elucidate the three-dimensional structures of some derivatives and their complexes, providing insights into their binding modes and intermolecular interactions. []
Q6: What are the potential applications of this compound derivatives in drug discovery?
A6: Given their diverse biological activities, this compound derivatives hold promise as potential therapeutic agents for various diseases. Their inhibitory activity against α-glucosidase and α-amylase suggests potential applications in the development of new antidiabetic drugs. [] Their anti-inflammatory properties make them attractive candidates for treating inflammatory disorders. [] Furthermore, their demonstrated anticancer activity against specific cancer cell lines warrants further investigation for potential use in cancer therapy. []
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